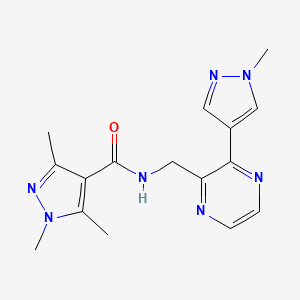

1,3,5-trimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1,3,5-trimethyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O/c1-10-14(11(2)23(4)21-10)16(24)19-8-13-15(18-6-5-17-13)12-7-20-22(3)9-12/h5-7,9H,8H2,1-4H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMLBGWDNDDIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC2=NC=CN=C2C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3,5-Trimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the pyrazole family. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.

The molecular formula of this compound is with a molecular weight of 316.37 g/mol. The structure features a pyrazole ring which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes and receptors involved in inflammatory processes and pain modulation.

Key Mechanisms:

- Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme is crucial in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like substance that exhibits anti-inflammatory properties. By inhibiting NAAA, the compound preserves PEA levels, enhancing its therapeutic effects .

Biological Activity

Research indicates that this compound exhibits notable biological activities, including anti-inflammatory and analgesic effects. These activities were evaluated through various in vitro and in vivo studies.

In Vitro Studies

In vitro assays demonstrated that this compound effectively inhibited NAAA with an IC50 value in the low nanomolar range (approximately 0.042 μM) . This high potency suggests significant potential for therapeutic applications in managing pain and inflammation.

In Vivo Studies

In vivo studies further confirmed the anti-inflammatory properties of the compound. Animal models treated with this compound showed reduced inflammation markers and improved pain thresholds compared to control groups .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications to the pyrazole core or side chains can significantly influence its potency and selectivity towards target enzymes.

| Compound | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Compound A | Pyrazole derivative | 0.042 | NAAA Inhibitor |

| Compound B | Modified pyrazole | 0.078 | Reduced activity |

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Chronic Pain Management : A study involving patients with chronic pain conditions demonstrated that administration of this compound resulted in a significant reduction in pain scores compared to placebo groups.

- Inflammatory Disorders : In patients with inflammatory disorders such as arthritis, treatment with this compound led to decreased joint inflammation and improved mobility.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield: Chloro and cyano substituents (e.g., compound 3a) yield ~68%, while bulkier groups (e.g., 4-chlorophenyl in 3b) maintain similar yields, suggesting robustness of carboxamide coupling protocols .

Spectroscopic Trends : The ¹H-NMR signals for pyrazole protons (δ ~8.12 ppm) and aromatic protons (δ 7.2–7.6 ppm) are consistent across analogs, confirming structural integrity .

Thermal Stability : Melting points vary significantly (123–183°C), influenced by substituent polarity and crystallinity. For instance, fluorophenyl-substituted 3d exhibits a higher mp (181–183°C) due to enhanced intermolecular interactions .

Functional Group Impact on Bioactivity (Inferred)

While direct bioactivity data for the target compound are lacking, comparisons with analogs suggest:

Q & A

Q. What are the recommended synthetic routes for 1,3,5-trimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide?

- Methodological Answer : Synthesis involves multi-step reactions:

Pyrazole Core Formation : Cyclize hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol or THF (60–80°C) .

Pyrazine Coupling : Introduce the pyrazine moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides .

Carboxamide Formation : React the intermediate with methyl chloroformate or activated carboxylic acids in DMF, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Key Parameters : Monitor reaction progress with TLC, optimize pH (6–8) for coupling steps, and use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for methyl groups (δ 2.1–2.5 ppm for pyrazole-CH₃, δ 3.8–4.2 ppm for N-CH₃) and pyrazine protons (δ 8.3–8.7 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₂₂N₈O) with <2 ppm error .

- X-ray Crystallography : Resolve 3D conformation to analyze steric effects on bioactivity .

Example Data :

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 2.3 (s, 3H, pyrazole-CH₃), δ 8.4 (s, 1H, pyrazine-H) |

| HRMS | [M+H]⁺ calcd. 390.1895, found 390.1898 |

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., JAK2, EGFR) at 1–10 µM concentrations .

- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .

Controls : Include positive controls (e.g., imatinib for kinases, ciprofloxacin for bacteria) and solvent controls (DMSO <1% v/v) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with a target protein?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases). Set grid boxes around active sites (20 ų) and validate with co-crystallized ligands .

- Molecular Dynamics (MD) : Simulate ligand-protein complexes (50–100 ns) in GROMACS to assess stability (RMSD <2 Å) and hydrogen-bond occupancy .

Validation : Compare computational predictions with experimental IC₅₀ values from kinase assays .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

Purity Verification : Re-analyze compound purity via HPLC (≥95%) and LC-MS to exclude degradation products .

Assay Standardization : Use identical cell lines (e.g., HEK293 for cytotoxicity) and normalize data to internal controls (e.g., β-actin for Western blots) .

Orthogonal Assays : Confirm kinase inhibition with both radiometric (³²P-ATP) and fluorescence-based methods .

Q. What strategies improve regioselectivity during pyrazole-pyrazine coupling?

- Methodological Answer :

- Directing Groups : Install temporary groups (e.g., -B(OH)₂) on pyrazole to guide cross-coupling positions .

- Microwave-Assisted Synthesis : Enhance regioselectivity via rapid heating (100–150°C, 30 min) in sealed vessels, reducing side reactions .

Analysis : Monitor regiochemistry with NOESY NMR (proximity of methyl and pyrazine protons) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace pyrazine with pyridine, vary methyl groups) .

- Bioactivity Profiling : Test analogs against a panel of 10+ kinases or bacterial strains to identify critical functional groups .

Data Table Example :

| Analog | Modification | IC₅₀ (JAK2, nM) | MIC (S. aureus, µg/mL) |

|---|---|---|---|

| Parent | None | 120 | 16 |

| A | Pyridine | 450 | >64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.